N-(4-{[(5-chloro-2-phenoxyphenyl)amino]sulfonyl}phenyl)acetamide
Overview
Description
N-(4-{[(5-chloro-2-phenoxyphenyl)amino]sulfonyl}phenyl)acetamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as Janus kinase inhibitors, which are used to treat a variety of autoimmune diseases.
Scientific Research Applications
N-(4-{[(5-chloro-2-phenoxyphenyl)amino]sulfonyl}phenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in preventing organ transplant rejection.
Mechanism of Action
N-(4-{[(5-chloro-2-phenoxyphenyl)amino]sulfonyl}phenyl)acetamide works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the immune system. By inhibiting these enzymes, the drug can reduce the activity of immune cells and prevent the inflammation that is associated with autoimmune diseases.
Biochemical and Physiological Effects:
N-(4-{[(5-chloro-2-phenoxyphenyl)amino]sulfonyl}phenyl)acetamide has been shown to have a number of biochemical and physiological effects. It can reduce the levels of cytokines and chemokines, which are molecules that play a key role in inflammation. It can also reduce the activation of T cells and B cells, which are immune cells that are involved in autoimmune diseases. In addition, it can reduce the production of antibodies, which are proteins that can attack healthy cells in autoimmune diseases.
Advantages and Limitations for Lab Experiments
N-(4-{[(5-chloro-2-phenoxyphenyl)amino]sulfonyl}phenyl)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of Janus kinases, which makes it a useful tool for studying the role of these enzymes in the immune system. It is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to its use in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain assays. In addition, it can have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-(4-{[(5-chloro-2-phenoxyphenyl)amino]sulfonyl}phenyl)acetamide. One area of interest is the development of new Janus kinase inhibitors that are more selective and have fewer off-target effects. Another area of interest is the use of N-(4-{[(5-chloro-2-phenoxyphenyl)amino]sulfonyl}phenyl)acetamide in combination with other drugs to enhance its therapeutic effects. Finally, there is interest in studying the long-term effects of N-(4-{[(5-chloro-2-phenoxyphenyl)amino]sulfonyl}phenyl)acetamide on the immune system and other organs to better understand its safety and potential for long-term use.
properties
IUPAC Name |
N-[4-[(5-chloro-2-phenoxyphenyl)sulfamoyl]phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c1-14(24)22-16-8-10-18(11-9-16)28(25,26)23-19-13-15(21)7-12-20(19)27-17-5-3-2-4-6-17/h2-13,23H,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTGHKCCRQXOKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.